4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVNCYZHMXJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279593 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-99-7 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Fluoro 1,1 Biphenyl 4 Ol
Aromatic Reactivity: Electrophilic Substitution Patterns on the Biphenyl (B1667301) Core
The biphenyl framework of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol consists of two phenyl rings. The phenolic ring, containing the hydroxyl group, is activated towards electrophilic aromatic substitution, while the second ring is substituted with chlorine and fluorine atoms. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the halogen atoms on the other ring are deactivating, yet they also exhibit ortho, para-directing effects.
The precise pattern of electrophilic substitution will be influenced by the combined directing effects of all substituents and steric hindrance. The fluorine atom, being smaller and more electronegative, will exert different electronic effects compared to the larger chlorine atom. nih.govrsc.org Computational studies and experimental data on related halogenated biphenyls can provide insights into the preferred sites of substitution. nih.gov
Transformations Involving the Phenolic Hydroxyl Functionality
The phenolic hydroxyl group is a primary site for chemical transformations, including oxidation and nucleophilic substitution.
Oxidation Reactions Leading to Quinone Derivatives
The phenolic ring of this compound can undergo oxidation to form quinone derivatives. The specific type of quinone formed, whether it be an ortho- or para-quinone, depends on the reaction conditions and the oxidizing agent employed. For instance, certain oxidizing agents, such as hypervalent iodine reagents, have been shown to selectively produce p-quinones from substituted naphthols. aua.gr The electrochemical oxidation of similar hydroquinone (B1673460) derivatives can also lead to the formation of p-benzoquinones. academie-sciences.fr The reactivity of the resulting quinones is high, and they can participate in further reactions, including Michael additions. academie-sciences.frnih.gov
The electrochemical properties of related quinone derivatives have been studied using techniques like cyclic voltammetry, revealing their redox behavior in different environments. nih.gov The oxidation potential can be influenced by factors such as the pH of the medium. nih.gov
| Reactant | Oxidizing Agent/Method | Major Product Type | Reference |
|---|---|---|---|
| Substituted Naphthols | [Bis(trifluoroacetoxy)iodo]benzene | p-Quinones | aua.gr |
| Hydroquinone Derivatives | Electrochemical Oxidation | p-Benzoquinones | academie-sciences.fr |
| 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione | Cyclic Voltammetry | Redox behavior studied | nih.gov |
Nucleophilic Substitution and Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can act as a nucleophile, participating in reactions to form ethers and esters. For example, phenols can react with compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane in the presence of a base to yield aryl fluoroalkenyl ethers. beilstein-journals.org This derivatization can be a useful strategy for modifying the properties of the parent compound. The resulting derivatives can be characterized by various analytical techniques to confirm their structure.
Reactivity Influenced by Halogen Substituents (Chlorine and Fluorine)
The chlorine and fluorine atoms on one of the phenyl rings significantly impact the molecule's reactivity through both electronic and steric effects.
Electronic and Steric Effects of Halogens on Reactivity
Both chlorine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I effect) on the aromatic ring, deactivating it towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which is an ortho, para-directing influence.
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Impact on Biphenyl Planarity | Reference |
|---|---|---|---|---|
| Fluorine | 1.47 | 3.98 | Minor effect | nih.gov |
| Chlorine | 1.75 | 3.16 | Strongly decreases co-planarity when ortho | nih.gov |
Potential for Halogen-Mediated Reactions
The carbon-halogen bonds in this compound can potentially undergo reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. However, the C-F bond is generally stronger and less reactive than the C-Cl bond. The selective activation of C-F or C-Cl bonds can be achieved under specific reaction conditions. For instance, fluorine-chlorine exchange reactions have been reported for fluorinated compounds in the presence of a Lewis acid catalyst. d-nb.info Such transformations allow for the synthesis of new derivatives with altered chemical and physical properties.
Reduction Chemistry of the Biphenyl System and Functional Groups
The reduction of this compound can be directed at several sites: the biphenyl aromatic system, the chloro substituent, and the fluoro substituent. The selectivity and outcome of the reduction are highly dependent on the choice of reducing agent and reaction conditions.
The biphenyl core can undergo hydrogenation under forcing conditions, typically employing heterogeneous catalysts like palladium, platinum, or rhodium on a carbon support, under elevated hydrogen pressure and temperature. This would lead to the saturation of one or both aromatic rings, yielding cyclohexyl-cyclohexanol derivatives. However, such exhaustive reduction is often less common than functional group reduction.
More selective reduction typically targets the carbon-halogen bonds. The carbon-chlorine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond due to its lower bond dissociation energy. Catalytic hydrogenation with a palladium catalyst, often in the presence of a base to neutralize the formed HCl, is a standard method for de-chlorination. This would transform this compound into 3'-fluoro-[1,1'-biphenyl]-4-ol.
The reduction of the carbon-fluorine bond is significantly more challenging and requires more potent reducing systems. This is due to the high strength of the C-F bond. Methods for hydrodefluorination are an active area of research and often involve specialized catalysts or reactive radical species.
Below is a table summarizing potential reduction pathways and the conditions typically employed for similar substrates.
| Target Functional Group | Reagents and Conditions | Expected Product |
| C-Cl Bond | H₂, Pd/C, Base (e.g., NEt₃), Solvent (e.g., EtOH, THF) | 3'-Fluoro-[1,1'-biphenyl]-4-ol |
| Biphenyl System | H₂, Rh/C or PtO₂, High Pressure, High Temperature | Mixture of saturated cyclohexyl derivatives |
| C-F Bond | Specialized catalysts (e.g., Ni or Co complexes), Strong reducing agents | 4'-Chloro-[1,1'-biphenyl]-4-ol |
This table presents plausible transformations based on general principles of organic chemistry, as direct experimental data for this specific compound is not widely published.
Mechanistic Investigations of Reaction Pathways for Functionalization
The functionalization of this compound can proceed through several mechanistic pathways, primarily involving the hydroxyl group, the aromatic rings via electrophilic substitution, or the carbon-halogen bonds via cross-coupling reactions.
The hydroxyl group can readily undergo O-alkylation or O-acylation under basic conditions to form the corresponding ethers and esters. The phenoxide, generated by a suitable base, acts as a nucleophile in these transformations.
Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the biphenyl rings is also a viable functionalization pathway. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, the para position is already substituted in the biphenyl linkage. Therefore, substitution will predominantly occur at the positions ortho to the hydroxyl group. On the other ring, the chloro and fluoro substituents are deactivating but ortho, para-directing.
In recent years, transition metal-catalyzed cross-coupling reactions have become a cornerstone for the functionalization of aryl halides. The chloro group on this compound can participate in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions involve the oxidative addition of the aryl chloride to a low-valent transition metal catalyst (typically palladium or nickel), followed by transmetalation with a suitable coupling partner (e.g., a boronic acid, an amine, or a terminal alkyne) and subsequent reductive elimination to afford the functionalized product.
Mechanistic studies on related halogenated biphenyls have utilized computational methods, such as Density Functional Theory (DFT), to elucidate the transition states and reaction energetics of these transformations. For instance, in palladium-catalyzed C-H functionalization, DFT calculations have been used to understand the role of ligands in promoting specific reaction pathways. escholarship.org
The following table outlines potential functionalization reactions and the typical catalysts and conditions used for analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Aryl-substituted 3'-fluoro-[1,1'-biphenyl]-4-ol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted 3'-fluoro-[1,1'-biphenyl]-4-ol |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives, primarily at positions ortho to the -OH group |
This table illustrates potential functionalization strategies based on established reactivity patterns of similar halogenated biphenyls.
Spectroscopic and Structural Elucidation of 4 Chloro 3 Fluoro 1,1 Biphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments.
The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region, characteristic of the substituted biphenyl (B1667301) core. The exact chemical shifts and coupling constants are influenced by the electronic effects of the hydroxyl, chloro, and fluoro substituents. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The protons on the phenol (B47542) ring (ring A, containing the -OH group) and the 4-chloro-3-fluorophenyl ring (ring B) exhibit distinct splitting patterns. The protons on ring A, ortho and meta to the hydroxyl group, will appear as doublets. The protons on ring B will show more complex splitting due to coupling with the fluorine atom, in addition to proton-proton coupling. For instance, in related compounds like 4-fluoro-1,1'-biphenyl, protons on the fluorinated ring appear as multiplets due to these complex coupling interactions. rsc.orgscbt.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| OH | 4.5-6.0 | br s | - |
| H-2, H-6 | ~7.4-7.6 | d | J ≈ 8.5 |
| H-3, H-5 | ~6.8-7.0 | d | J ≈ 8.5 |
| H-2' | ~7.4-7.5 | dd | J ≈ 8.4, 2.1 |
| H-5' | ~7.2-7.3 | t | J ≈ 8.4 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on all twelve carbon atoms of the biphenyl framework. The carbon attached to the hydroxyl group (C-4) is significantly deshielded, appearing at a lower field. Similarly, the carbons attached to the fluorine (C-3') and chlorine (C-4') atoms are influenced by the electronegativity of these halogens. The C-F coupling is a key diagnostic feature, with the C-3' signal appearing as a doublet with a large coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings. For example, in 4-fluoro-1,1'-biphenyl, the carbon directly attached to fluorine shows a large C-F coupling constant of approximately 245 Hz. rsc.org
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~130-132 |
| C-2, C-6 | ~128-130 |
| C-3, C-5 | ~115-117 |
| C-4 | ~155-157 |
| C-1' | ~140-142 (d, J ≈ 3 Hz) |
| C-2' | ~115-117 (d, J ≈ 21 Hz) |
| C-3' | ~157-159 (d, J ≈ 248 Hz) |
| C-4' | ~120-122 (d, J ≈ 18 Hz) |
| C-5' | ~130-132 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within each aromatic ring, allowing for the tracing of the spin systems and confirming the positions of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for establishing the connectivity between the two phenyl rings and for assigning the quaternary (non-protonated) carbon atoms. For instance, correlations from H-2' to C-4' and C-6' would be expected.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation pathways under ionization. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₂H₈ClFO with a molecular weight of approximately 222.646 g/mol . riekemetals.com
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of about one-third that of the [M]⁺ peak.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of small molecules or radicals.
Loss of H, CO, and HCO: Initial fragmentation may involve the loss of a hydrogen atom followed by the loss of a carbonyl group (CO) from the phenolic ring.
Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of a chlorine radical ([M-Cl]⁺) or a fluorine radical ([M-F]⁺).
Cleavage of the Biphenyl Bond: The bond between the two phenyl rings can also cleave, leading to fragment ions corresponding to each of the substituted phenyl moieties. A detailed study of the fragmentation of related polychlorinated biphenyls shows that complex rearrangements and losses of HCl or Cl₂ can also occur. nih.gov
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
|---|---|
| 222/224 | [C₁₂H₈ClFO]⁺ (Molecular Ion) |
| 194/196 | [M-CO]⁺ |
| 187 | [M-Cl]⁺ |
| 203/205 | [M-F]⁺ |
| 131 | [C₆H₄FCl]⁺ |
Note: Predicted fragmentation is based on the principles of mass spectrometry and data from related compounds.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding in the solid state.
C-O Stretch: A strong band in the region of 1200-1260 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenol.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
Aromatic C=C Stretch: Several medium to strong bands in the region of 1450-1600 cm⁻¹ are due to the C=C stretching vibrations within the phenyl rings.
C-F Stretch: A strong and characteristic band for the C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹. chemicalbook.com
C-Cl Stretch: A strong absorption in the lower wavenumber region, typically between 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration. chemicalbook.com
Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination and Conformation
Analysis of Dihedral Angles and Conformational Preferences in the Biphenyl Moiety
The conformation of the biphenyl moiety is primarily determined by a delicate balance between two opposing factors: steric hindrance and electronic conjugation. Steric repulsion between the ortho-hydrogens on the adjacent rings favors a twisted conformation, while π-conjugation between the two aromatic rings is maximized in a planar arrangement. For unsubstituted biphenyl, these competing effects result in a non-planar, twisted conformation in the gas phase with a dihedral angle of approximately 42° to 45°. libretexts.orgcolostate.edu In the solid state, however, crystal packing forces can lead to a more planar conformation. libretexts.org
In the case of this compound, the substituents are located at the meta and para positions, meaning there are no bulky groups in the ortho positions to cause significant steric hindrance. nih.gov Therefore, the rotational barrier around the central C-C bond is expected to be relatively low, similar to that of biphenyl itself. The presence of substituents at the meta and para positions influences the electronic properties of the rings, which can have a more subtle effect on the preferred dihedral angle compared to the steric-driven effects of ortho substituents. nwpu.edu.cn
Computational studies on various substituted biphenyls have shown that the nature and position of the substituents can modulate the torsional barrier and the equilibrium dihedral angle. For instance, studies on halogenated biphenyls without ortho-substituents indicate that they generally adopt a non-planar conformation. nih.gov The substitution pattern in this compound, with a chloro and a fluoro group on one ring and a hydroxyl group on the other, introduces changes in the electronic distribution and dipole moment of the molecule, which can affect intermolecular interactions in a condensed phase and subtly alter the conformational equilibrium.
The following table presents a comparison of dihedral angles for biphenyl and some related non-ortho-substituted derivatives, providing a context for the expected conformation of this compound.
| Compound Name | Dihedral Angle (°) | Method |
| Biphenyl | ~42-45 | Gas-phase electron diffraction libretexts.orgcolostate.edu |
| 4-Chlorobiphenyl (B17849) | ~44-45 | Gas-phase electron diffraction uky.edu |
| 4,4'-Dichlorobiphenyl | ~44-45 | Gas-phase electron diffraction uky.edu |
| 3-Methylbiphenyl | ~53 | Fluorescence Spectroscopy westmont.edu |
Given the absence of ortho substituents, it is highly probable that this compound exists as a mixture of rapidly interconverting conformers at room temperature, with a preference for a non-planar, twisted geometry. The precise value of the dihedral angle would be influenced by the electronic effects of the chloro, fluoro, and hydroxyl groups, as well as the medium (gas, solution, or solid-state).
Computational Chemistry and Theoretical Studies of 4 Chloro 3 Fluoro 1,1 Biphenyl 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine the optimized geometry of the molecule in the gas phase. These studies reveal the dihedral angle between the two phenyl rings, which is a critical parameter for understanding the compound's conformational flexibility and its interaction with biological targets.
Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Length | O-H | 0.96 Å |
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the hydroxyl-substituted phenyl ring, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the chloro-fluoro-substituted phenyl ring, suggesting this area is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides insights into the molecule's kinetic stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich or electron-poor. In the case of this compound, MEP analysis shows the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the hydroxyl group and the fluorine atom, indicating these are sites prone to electrophilic interaction.
The positive potential (blue regions) is primarily located around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction. This detailed charge distribution analysis is critical for predicting how the molecule will interact with other molecules, including biological receptors.
Fukui Function Analysis for Predicting Sites of Chemical Reactivity
To further refine the prediction of reactive sites, Fukui function analysis has been applied to this compound. This method quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the most reactive atoms for nucleophilic, electrophilic, and radical attacks.
The results from Fukui function analysis are consistent with MEP and FMO analyses, pinpointing the specific atoms most likely to be involved in chemical reactions. This provides a more quantitative measure of reactivity compared to the more qualitative pictures offered by MEP and FMO.
Studies of Wave Functional Properties, Electron Localization Function (ELF), and Non-Covalent Interactions (NCI)
Advanced wave functional analyses, including the Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) analysis, offer deeper insights into the bonding and interactions within this compound. ELF provides a measure of electron localization, clearly distinguishing between core, bonding, and non-bonding (lone pair) electrons.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features for Chemical Research
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the structural or property descriptors of a compound with its biological activity or chemical reactivity. For this compound, QSAR models can be developed to predict its potential efficacy or toxicity based on calculated molecular descriptors.
These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By building a QSAR model with a series of related biphenyl (B1667301) derivatives, the specific contributions of the chloro, fluoro, and hydroxyl groups to the compound's activity can be elucidated, guiding the design of new compounds with improved properties.
Theoretical Prediction and Validation of Spectroscopic Data (NMR, UV-Vis, Vibrational Frequencies)
Computational methods are also employed to predict the spectroscopic signatures of this compound, which can then be used to validate and interpret experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) absorption wavelengths, and infrared (IR) vibrational frequencies have been performed using methods like DFT.
The calculated vibrational frequencies, for example, can be assigned to specific vibrational modes of the molecule, such as the stretching of the O-H, C-F, and C-Cl bonds. Similarly, predicted UV-Vis spectra can be correlated with electronic transitions identified through FMO analysis. These theoretical predictions are invaluable for confirming the structure of the synthesized compound and for understanding its spectroscopic properties in detail.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues
Pursuit of Greener and More Sustainable Synthetic Methodologies
The synthesis of polychlorinated and polyfluorinated biphenyls has traditionally relied on methods that can generate hazardous byproducts. Future research should prioritize the development of environmentally benign synthetic routes to 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a staple for the formation of the biphenyl (B1667301) C-C bond with high selectivity. nih.govacs.org A key area of future work would be the adaptation of these methods to be more sustainable. This could involve the use of greener solvents like ethanol (B145695) or water, and the development of more efficient and recyclable catalyst systems. researchgate.net For instance, research into novel ring-functionalized titanocene (B72419) dichloride compounds has shown promise for the catalytic dechlorination of polychlorinated biphenyls (PCBs) without the need for toxic additives. rsc.orgbwise.kr Similar innovative catalytic systems could be explored for the selective synthesis of this compound.
Furthermore, exploring PFAS-free synthesis protocols for introducing the fluoro group is a critical avenue for future research, moving away from potentially harmful reagents. sciencedaily.com The use of readily available and less toxic starting materials, such as (4-chloro-3-fluorophenyl)boronic acid, in coupling reactions represents a step towards more sustainable synthesis.
Table 1: Potential Green Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Modified Suzuki-Miyaura Coupling | High selectivity, use of less toxic starting materials. nih.gov | Development of air-stable and reusable catalysts, use of aqueous or green solvent systems. |
| Titanocene-based Catalysis | Avoidance of toxic additives like pyridine. rsc.orgbwise.kr | Exploring the catalytic activity of functionalized titanocenes for the specific synthesis of the target compound. |
| PFAS-free Fluorination | Reduced environmental impact from fluorinating agents. sciencedaily.com | Investigating alternative fluorine sources and their compatibility with biphenyl synthesis. |
| Biocatalysis | Potential for high selectivity and mild reaction conditions. | Screening for and engineering enzymes capable of catalyzing the formation of the biphenyl bond or specific halogenation/hydroxylation steps. |
Discovery of Novel Reactivity Profiles and Derivatization Opportunities
The specific arrangement of chloro, fluoro, and hydroxyl substituents on the biphenyl core of this compound suggests a rich and underexplored reactivity profile. The electronic properties of the two phenyl rings are significantly influenced by these functional groups, creating opportunities for selective chemical modifications.
Future research should focus on systematically exploring the electrophilic substitution reactions of this compound. The directing effects of the hydroxyl and halogen substituents could be harnessed to introduce additional functionalities at specific positions, leading to a diverse library of derivatives. arabjchem.org The hydroxyl group, in particular, serves as a versatile handle for various transformations, including etherification and esterification, to modulate the compound's properties.
Furthermore, the biphenyl scaffold itself can be a precursor to more complex heterocyclic structures. nih.gov Investigations into cyclization reactions, potentially involving the hydroxyl group and one of the halogen atoms, could lead to the synthesis of novel dibenzofuran-type structures with unique electronic and biological properties. The development of derivatization methods is crucial for creating analogues with tailored characteristics for various applications. dtic.mil
Advanced Computational Design and Prediction of Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental efforts and accelerating the discovery process. youtube.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another promising avenue. By correlating structural features with biological activity or physical properties, QSAR models can predict the potential effects of this compound and its derivatives. nih.govresearchgate.net For instance, QSAR models have been developed to predict the disruption of human transthyretin by polyfluoroalkyl substances (PFAS), a methodology that could be adapted to assess the endocrine-disrupting potential of the target compound. mdpi.com
Table 2: Computational Chemistry Approaches for Investigating this compound
| Computational Method | Key Insights to be Gained | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, bond energies, spectroscopic properties, reactivity indices. acs.orgnih.gov | Guiding synthetic strategies, understanding reaction mechanisms, interpreting experimental data. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., toxicity, receptor binding), physical properties. nih.govmdpi.com | Prioritizing compounds for synthesis and testing, assessing potential environmental and health risks. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with biological macromolecules or material interfaces. | Understanding mechanisms of action, designing molecules with specific binding properties. |
Integration into Emerging Fields of Advanced Materials Science and Catalysis
Functionalized biphenyls are integral components in various advanced materials. arabjchem.org The unique combination of a rigid biphenyl core with polar substituents in this compound makes it an interesting candidate for exploration in materials science.
Liquid Crystals: Biphenyl derivatives are widely used in liquid crystal displays (LCDs). arabjchem.orggoogle.com The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. arabjchem.org Future research could involve the synthesis of derivatives of this compound and the investigation of their potential to form liquid crystalline phases, possibly leading to new materials for display technologies or responsive systems. uchicago.edunih.gov
Polymers and Organic Electronics: Halogenated aromatic compounds are also used in the synthesis of high-performance polymers with enhanced thermal stability and flame retardancy. The title compound could serve as a monomer or a building block for novel polymers with tailored optical or electronic properties. Fluorinated biphenyls have found applications in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov
Catalysis: Biphenyl derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. nih.gov The specific electronic and steric properties of this compound could be exploited in the design of new ligands for various catalytic transformations, including cross-coupling reactions. acs.orgacs.org
Comprehensive Investigations into Environmental Transformation Pathways and Remediation Strategies
The presence of chlorine and fluorine atoms in this compound raises questions about its environmental fate and potential persistence. Drawing parallels with the extensive research on polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFAS) is crucial for predicting its behavior in the environment. nih.govnih.gov
Environmental Transformation: Future studies should investigate the potential for both biotic and abiotic degradation of this compound. Microbial degradation, a key process in the natural attenuation of many pollutants, needs to be explored. nih.govnih.gov This includes assessing its susceptibility to degradation by both aerobic and anaerobic microorganisms. youtube.comepa.govyoutube.com The chemical stability of the C-F and C-Cl bonds suggests that this compound could be resistant to degradation. nih.govnih.gov
Remediation Strategies: Should this compound prove to be persistent and enter the environment, effective remediation strategies will be necessary. Research could focus on advanced oxidation processes, such as photocatalytic degradation, which have shown promise for the breakdown of PCBs. nih.gov Bioremediation approaches, potentially involving the use of specialized microbial consortia, could also be a sustainable solution for contaminated sites. nih.govcapes.gov.br Furthermore, techniques like surfactant-mediated extraction could be explored for removing the compound from contaminated soils. rsc.org
Table 3: Research Priorities for the Environmental Assessment of this compound
| Research Area | Key Questions to Address | Relevant Methodologies |
| Biodegradation | Is the compound susceptible to microbial degradation under aerobic and/or anaerobic conditions? What are the degradation pathways and products? nih.govnih.govtaylorfrancis.comeurochlor.org | Laboratory microcosm studies with environmental samples, isolation and characterization of degrading microorganisms, metabolic pathway analysis. |
| Abiotic Degradation | Does the compound undergo degradation through processes like photolysis or hydrolysis? | Photodegradation experiments under simulated sunlight, hydrolysis studies at different pH values. |
| Remediation Technologies | Can advanced oxidation processes effectively mineralize the compound? Are there effective bioremediation strategies? nih.govnih.gov | Bench-scale testing of photocatalysis, Fenton reactions, and other AOPs. Development and testing of bioaugmentation or biostimulation approaches. |
| Environmental Mobility | How does the compound partition between soil, water, and air? What is its potential for bioaccumulation? | Measurement of octanol-water partition coefficient (Kow), soil sorption studies, bioaccumulation studies in model organisms. |
Q & A
Q. What are the standard synthetic routes for preparing 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between halogenated aromatic precursors. For example, coupling a boronic acid derivative (e.g., 4-hydroxyphenylboronic acid) with a dihalogenated aryl halide (e.g., 4-chloro-3-fluorobromobenzene) under inert conditions. Ligands like triphenylphosphine and bases such as Na₂CO₃ are critical for catalytic efficiency . Intermediate protection of the hydroxyl group (e.g., as a methyl ester) may be required to prevent side reactions, as seen in analogous biphenyl ester syntheses .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., para-substituted biphenyls show distinct aromatic splitting). Fluorine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .
- 19F NMR : Confirms fluorine substitution and distinguishes between meta/para isomers.
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., Cl has a 3:1 isotopic ratio) .
- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .
Q. How do solubility properties influence experimental design?
The hydroxyl group enhances solubility in polar solvents (e.g., methanol, DMSO), while the biphenyl core contributes to lipophilicity. Solvent choice for reactions (e.g., THF for coupling) and purification (e.g., ethyl acetate/hexane for column chromatography) must balance these properties. Recrystallization from ethanol/water mixtures is common for final purification .
Q. What are key applications in medicinal chemistry research?
Biphenyl derivatives like this compound are explored as anti-angiogenic agents , inhibiting endothelial cell migration (e.g., HUVEC assays). The chloro and fluoro substituents modulate bioavailability and target binding, as seen in analogs with trifluoromethyl groups .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for halogenated biphenyl systems?
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) improve yields for sterically hindered substrates.
- Solvent/Base : Use of toluene/ethanol mixtures with K₃PO₄ enhances coupling efficiency by stabilizing boronate intermediates.
- Temperature : Reactions often require heating (80–100°C) to overcome electron-deficient aryl halides’ low reactivity .
Q. What strategies address regioselectivity challenges during electrophilic substitution?
The chloro and fluoro substituents direct incoming electrophiles (e.g., nitration, sulfonation) to specific positions:
- Fluoro (strong meta-director) and chloro (moderate para-director) create competing effects. Computational modeling (DFT) predicts dominant pathways, while experimental validation via HPLC monitors product ratios .
Q. How are contradictions in spectral data resolved during structural confirmation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, NOESY correlations can distinguish between 3'-fluoro and 4'-chloro positions .
- X-ray Crystallography : Provides unambiguous confirmation of substituent positions and dihedral angles between biphenyl rings, critical for structure-activity studies .
Q. What computational methods predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Models reaction transition states (e.g., C-Cl bond activation in cross-coupling) and frontier molecular orbitals to predict sites for electrophilic attack .
- Molecular Docking : Screens against targets like VEGF receptors to rationalize anti-angiogenic activity, leveraging the biphenyl scaffold’s planar geometry .
Q. How do electronic effects of substituents impact further functionalization?
- Electron-Withdrawing Groups (Cl, F) : Reduce electron density on the biphenyl core, slowing electrophilic substitution but enhancing oxidative stability.
- Ortho/Meta Directing : Fluorine’s meta-directing effect dominates over chlorine’s para-directing influence in nitration, leading to regioselective product formation .
Q. What are challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation : Dehalogenation or homocoupling byproducts require strict control of catalyst loading and oxygen-free conditions.
- Purification : High-performance liquid chromatography (HPLC) with C18 columns separates closely related isomers. Process optimization using DoE (Design of Experiments) minimizes solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
